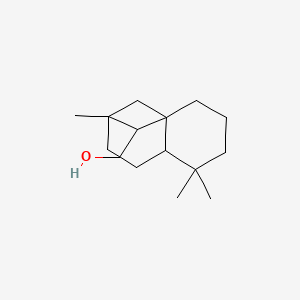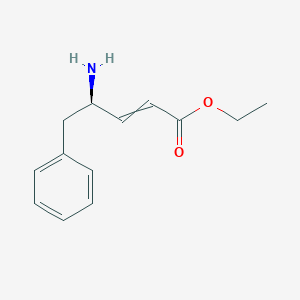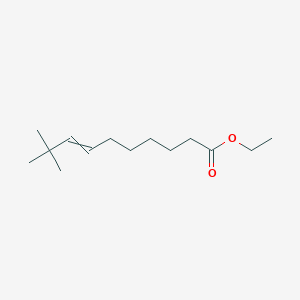
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol is a chemical compound characterized by its complex structure, which includes multiple ring systems and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol typically involves multi-step organic reactions. The process often starts with the formation of the core ring structures, followed by the introduction of the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the ring structures or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific molecular structures on biological systems. Its interactions with enzymes and other proteins can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of these products.
Mecanismo De Acción
The mechanism of action of (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ring structures play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)ethanol
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)propanol
Uniqueness
Compared to similar compounds, this compound stands out due to its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
674781-74-9 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(5,5,9-trimethyl-10-tricyclo[7.1.1.01,6]undecanyl)methanol |
InChI |
InChI=1S/C15H26O/c1-13(2)6-4-7-15-10-14(3,12(15)9-16)8-5-11(13)15/h11-12,16H,4-10H2,1-3H3 |
Clave InChI |
VFDYIGJKANGMCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC23C1CCC(C2)(C3CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
![2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12532646.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)


![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)


![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
